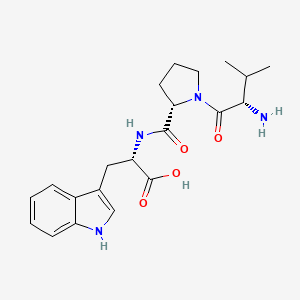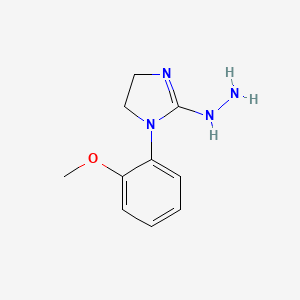![molecular formula C14H13N3 B14261442 2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile CAS No. 383426-39-9](/img/structure/B14261442.png)
2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile is an organic compound with a complex structure that includes a phenylethyl group attached to an amino group, which is further connected to an isonicotinonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile typically involves the reaction of isonicotinonitrile with (1S)-1-phenylethylamine. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the desired stereochemistry is maintained .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Enzymatic methods, such as the use of transaminases, can also be employed to achieve high enantioselectivity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines .
Applications De Recherche Scientifique
2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form complexes with these targets, leading to inhibition or activation of biochemical pathways. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[(1S)-1-phenylethyl]amino}ethanol: Similar structure but with an ethanol group instead of isonicotinonitrile.
Nicotinonitrile: Contains a nitrile group attached to a pyridine ring, similar to the isonicotinonitrile moiety.
Uniqueness
2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
383426-39-9 |
|---|---|
Formule moléculaire |
C14H13N3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
2-[[(1S)-1-phenylethyl]amino]pyridine-4-carbonitrile |
InChI |
InChI=1S/C14H13N3/c1-11(13-5-3-2-4-6-13)17-14-9-12(10-15)7-8-16-14/h2-9,11H,1H3,(H,16,17)/t11-/m0/s1 |
Clé InChI |
NRFVGJMBVORDMG-NSHDSACASA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)NC2=NC=CC(=C2)C#N |
SMILES canonique |
CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


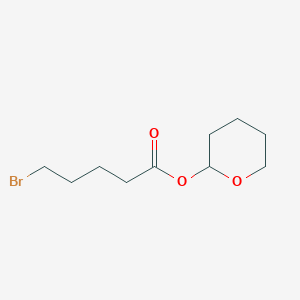


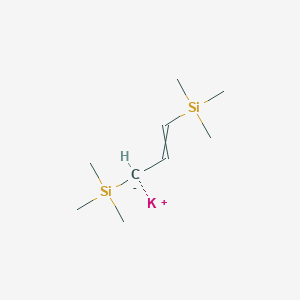


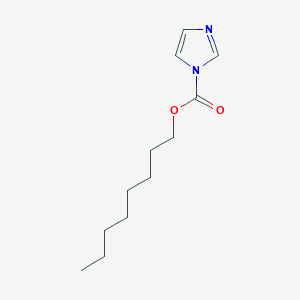
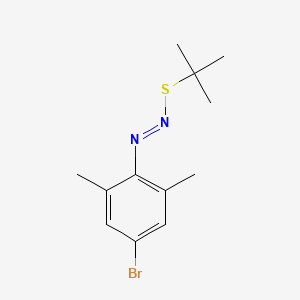
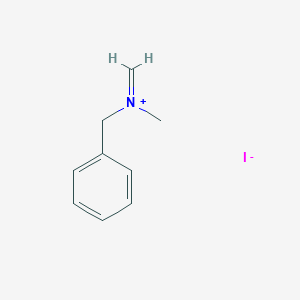
![{[1-(tert-Butylsulfanyl)-3-methylbut-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14261414.png)
amino]-](/img/structure/B14261426.png)
